molecular formula C11H6FNO4S B14869834 (E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid

(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid

Cat. No.: B14869834
M. Wt: 267.23 g/mol
InChI Key: GJNGOJQJLFLTCU-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields. The compound contains a fluorophenyl group, a dioxothiazolidinylidene moiety, and an acetic acid group, making it a versatile molecule for chemical reactions and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid typically involves the following steps:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.

    Introduction of the Acetic Acid Group: The thiazolidinone intermediate is then reacted with bromoacetic acid under basic conditions to introduce the acetic acid group.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with an appropriate aldehyde or ketone to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as flow microreactor systems can be employed to achieve efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(3-(4-chlorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
  • (E)-2-(3-(4-bromophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid
  • (E)-2-(3-(4-methylphenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid

Uniqueness

(E)-2-(3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-ylidene)acetic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C11H6FNO4S

Molecular Weight

267.23 g/mol

IUPAC Name

(2E)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetic acid

InChI

InChI=1S/C11H6FNO4S/c12-6-1-3-7(4-2-6)13-10(16)8(5-9(14)15)18-11(13)17/h1-5H,(H,14,15)/b8-5+

InChI Key

GJNGOJQJLFLTCU-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C(=O)O)/SC2=O)F

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC(=O)O)SC2=O)F

Origin of Product

United States

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